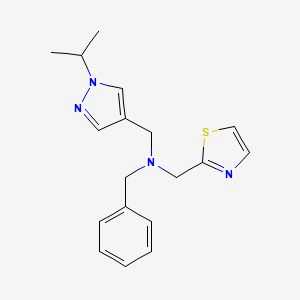
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide, also known as MMB-2201, is a synthetic cannabinoid that has been gaining popularity in recent years. It is a potent agonist of the cannabinoid receptors, which are responsible for many of the physiological and psychological effects of cannabis. MMB-2201 has been the subject of much scientific research, particularly in the areas of pharmacology and toxicology.
作用机制
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide acts as a potent agonist of the cannabinoid receptors, which are located throughout the body. When N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide binds to these receptors, it activates a variety of signaling pathways that can have a range of physiological and psychological effects. The exact mechanism of action of N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide has been shown to have a range of biochemical and physiological effects. It can cause alterations in heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide has also been shown to have analgesic, anti-inflammatory, and antiemetic properties, which could make it a useful therapeutic agent in the future.
实验室实验的优点和局限性
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide has several advantages for use in lab experiments. It is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the body. N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids on the body. Additionally, N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide can be toxic at high doses, which can limit its usefulness in certain experiments.
未来方向
There are many potential future directions for research on N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide. One area of interest is the development of new therapeutic agents that target the cannabinoid receptors. N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide could be used as a starting point for the development of these agents, which could have a range of applications in the treatment of pain, inflammation, and other conditions. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the body. N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide could be used to study these effects and to identify potential risks associated with the use of these compounds. Finally, N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide could be used to investigate the mechanisms of action of other synthetic cannabinoids, which could lead to the development of new drugs with improved efficacy and safety profiles.
合成方法
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide is typically synthesized using a combination of organic chemistry techniques, including nucleophilic substitution and esterification. The process involves combining a precursor molecule with a variety of reagents and catalysts to produce the final product. The synthesis of N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide is complex and requires a high degree of technical expertise.
科学研究应用
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide has been used extensively in scientific research, particularly in the areas of pharmacology and toxicology. It has been shown to have a high affinity for the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the body. N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide has also been used to investigate the mechanisms of action of synthetic cannabinoids and their potential therapeutic applications.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-[(3-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-19(21)20(14-17-7-5-6-15(2)12-17)13-16-8-10-18(22-3)11-9-16/h5-12H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVUYFCVPBKVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=C(C=C1)OC)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methyl}-N-methylmethanesulfonamide](/img/structure/B5902339.png)

![(2E)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-furyl)-N-(2-methoxyethyl)prop-2-en-1-amine](/img/structure/B5902356.png)
![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902365.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5902371.png)
![N-(1-isoxazol-3-ylethyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B5902373.png)
![2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid](/img/structure/B5902380.png)
![3-(3-methoxyphenyl)-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}propanamide](/img/structure/B5902388.png)
![4-(1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-4-yl)pyridine](/img/structure/B5902395.png)

![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5902417.png)
![2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate](/img/structure/B5902429.png)
![N,N,6-trimethyl-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-5-yl]quinoline-4-carboxamide](/img/structure/B5902431.png)